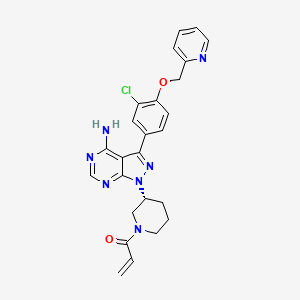
Chmfl-egfr-202
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHMFL-EGFR-202 is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) mutant kinase. It is particularly effective against drug-resistant mutant EGFR T790M and wild-type EGFR kinases, with IC50 values of 5.3 nM and 8.3 nM, respectively . This compound exhibits approximately 10-fold selectivity for EGFR L858R/T790M against the EGFR wild-type in cells . This compound is designed to target EGFR mutations that drive non-small-cell lung cancer (NSCLC) cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CHMFL-EGFR-202 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. The compound is produced under stringent conditions to maintain its efficacy and stability .
Analyse Chemischer Reaktionen
Types of Reactions
CHMFL-EGFR-202 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly involving the halogen atoms present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
CHMFL-EGFR-202 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study EGFR signaling pathways and to develop new inhibitors.
Biology: Helps in understanding the role of EGFR mutations in cancer cell proliferation and survival.
Medicine: Investigated for its potential therapeutic effects in treating EGFR mutant-driven cancers, particularly non-small-cell lung cancer.
Industry: Utilized in the development of new cancer therapies and in drug discovery programs.
Wirkmechanismus
CHMFL-EGFR-202 exerts its effects by irreversibly binding to the EGFR mutant kinase. It adopts a covalent “DFG-in-C-helix-out” inactive binding conformation with EGFR, leading to strong antiproliferative effects against EGFR mutant-driven non-small-cell lung cancer cell lines . The compound selectively inhibits EGFR L858R/T790M mutants, thereby blocking downstream signaling pathways that promote cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: Another first-generation EGFR inhibitor, effective against EGFR 19 Del and L858R mutations.
Osimertinib: A third-generation EGFR inhibitor that targets the T790M resistance mutation.
Lapatinib: An inhibitor of ErbB2 and EGFR, used for treating HER2 overexpressing breast cancer.
Neratinib: An irreversible tyrosine kinase inhibitor for HER2 and EGFR.
Uniqueness of CHMFL-EGFR-202
This compound is unique due to its high selectivity and potency against drug-resistant EGFR mutants, particularly T790M. Its irreversible binding mechanism and strong antiproliferative effects make it a valuable tool in cancer research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H24ClN7O2 |
|---|---|
Molekulargewicht |
490.0 g/mol |
IUPAC-Name |
1-[(3R)-3-[4-amino-3-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-7-18(13-32)33-25-22(24(27)29-15-30-25)23(31-33)16-8-9-20(19(26)12-16)35-14-17-6-3-4-10-28-17/h2-4,6,8-10,12,15,18H,1,5,7,11,13-14H2,(H2,27,29,30)/t18-/m1/s1 |
InChI-Schlüssel |
RVCKMZIQUFKZFD-GOSISDBHSA-N |
Isomerische SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N |
Kanonische SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
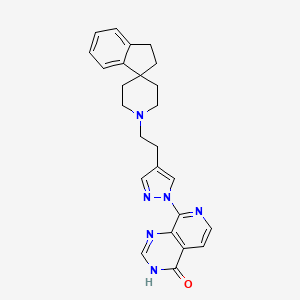
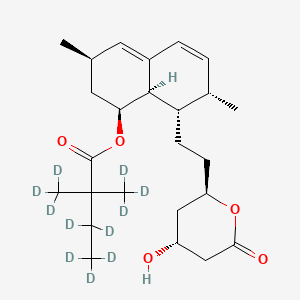

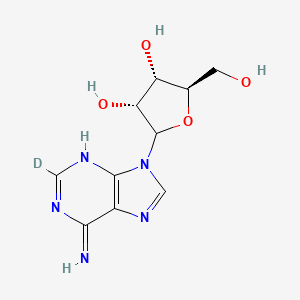
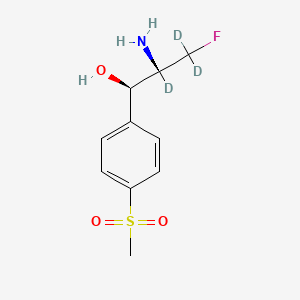
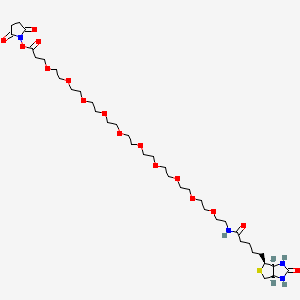
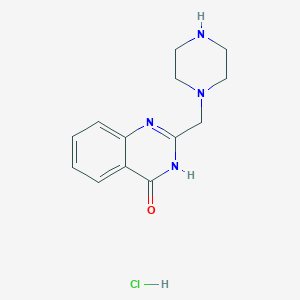
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
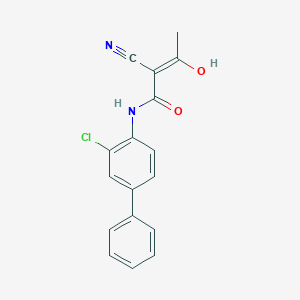
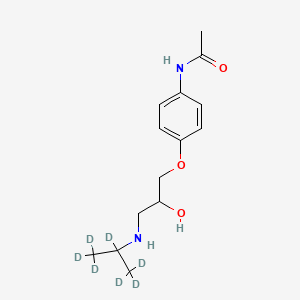
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
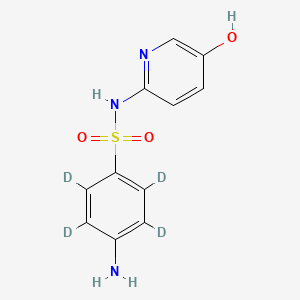
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
